molecular formula C10H15NO5 B2658913 ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate CAS No. 17158-06-4

ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate

Cat. No.: B2658913
CAS No.: 17158-06-4
M. Wt: 229.232
InChI Key: KRTFGTTVUWRYSJ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C10H15NO5 It is a derivative of carbamic acid and features both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate typically involves the reaction of ethyl carbamate with an appropriate acylating agent. One common method includes the use of ethyl chloroformate and an acetylated ethoxyacrylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of polymers, coatings, or other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites or alter the conformation of proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler ester of carbamic acid, used in various chemical syntheses.

    N-acetylcarbamate: Another derivative of carbamic acid with acetyl and carbamate groups.

    Ethyl N-(2-acetylacryloyl)carbamate: A closely related compound with a similar structure but lacking the ethoxy group.

Uniqueness

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is unique due to the presence of both acetyl and ethoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxyacryloyl moiety that enhances its reactivity and biological interactions. The general formula can be represented as:

C13H17NO4C_{13}H_{17}NO_4

This compound features three carbonyl groups, contributing to its potential reactivity in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Various derivatives of similar compounds have shown promising results against multiple cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • PC12 (neuroblastoma)
    • K562 (chronic myeloid leukemia)

The compound has been observed to exhibit cytotoxic effects comparable to established anticancer agents. For instance, derivatives with similar structures showed IC50 values ranging from 0.06 µM to 2.5 µM against these cell lines, indicating potent activity.

CompoundCell LineIC50 (µM)
Compound AHepG20.06
Compound BPC120.1
Compound CK5622.5

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives were as follows:

PathogenMIC (µg/mL)
Methicillin-resistant S. aureus4
E. coli8

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell proliferation.

Case Studies

  • Study on HepG2 Cells :
    • Researchers treated HepG2 cells with varying concentrations of this compound.
    • Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound induces cell death in cancerous cells.
  • Antimicrobial Efficacy :
    • A series of experiments were conducted on bacterial cultures to assess the antimicrobial properties.
    • The compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.

Properties

IUPAC Name

ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTFGTTVUWRYSJ-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.